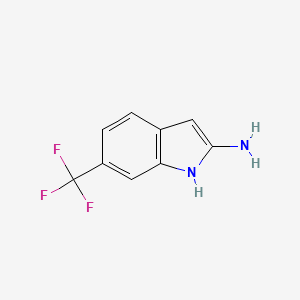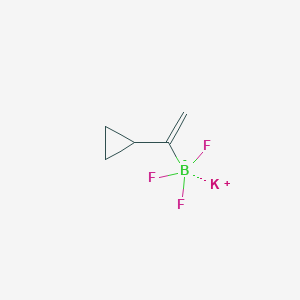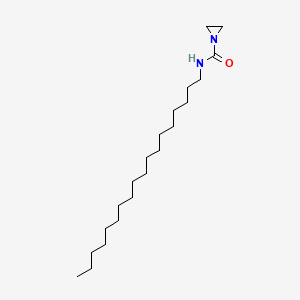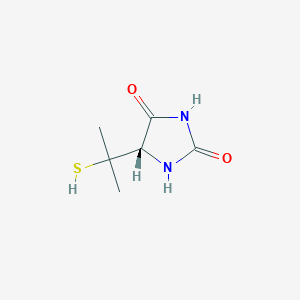
(5S)-5-(2-sulfanylpropan-2-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms, and a mercaptopropyl group, which includes a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or other chiral precursors.
Formation of Imidazolidine Ring: The imidazolidine ring can be formed through cyclization reactions involving the starting materials.
Introduction of Mercaptopropyl Group: The mercaptopropyl group is introduced through thiolation reactions, where a thiol group is added to the precursor molecule.
Industrial Production Methods
In industrial settings, the production of (S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The mercaptopropyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to modify the imidazolidine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptopropyl group may yield disulfides, while reduction of the imidazolidine ring may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may influence specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione: The enantiomer of the compound, with similar but distinct properties.
5-(2-Mercaptopropyl)imidazolidine-2,4-dione: A non-chiral analog with different biological activity.
Other Imidazolidine Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
(S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione is unique due to its specific chiral configuration and the presence of the mercaptopropyl group, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
77210-10-7 |
|---|---|
Molekularformel |
C6H10N2O2S |
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
(5S)-5-(2-sulfanylpropan-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2S/c1-6(2,11)3-4(9)8-5(10)7-3/h3,11H,1-2H3,(H2,7,8,9,10)/t3-/m0/s1 |
InChI-Schlüssel |
BAYKBTQERKPUNW-VKHMYHEASA-N |
Isomerische SMILES |
CC(C)([C@@H]1C(=O)NC(=O)N1)S |
Kanonische SMILES |
CC(C)(C1C(=O)NC(=O)N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948107.png)
![2-(2-Chloropyrimidin-4-yl)-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12948109.png)
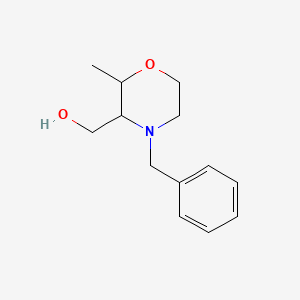
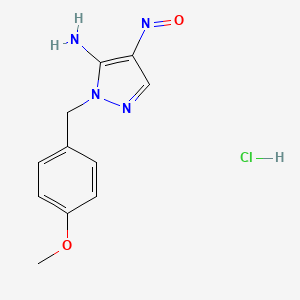

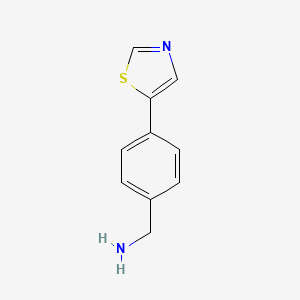

![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)


